molecular formula C13H10ClN3 B14726917 1-(4-Chlorophenyl)-1H-benzimidazol-5-amine CAS No. 7104-58-7

1-(4-Chlorophenyl)-1H-benzimidazol-5-amine

Cat. No.: B14726917
CAS No.: 7104-58-7
M. Wt: 243.69 g/mol
InChI Key: WBWGFPNJNAFJOU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-benzimidazol-5-amine is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a chlorophenyl group in this compound enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting intermediate is then subjected to cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and applications.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-benzimidazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrazole: This compound shares the chlorophenyl group but has a different heterocyclic core.

    1-(4-Chlorophenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.

    1-(4-Chlorophenyl)-1H-triazole: Contains a triazole ring and exhibits different biological activities.

Uniqueness: 1-(4-Chlorophenyl)-1H-benzimidazol-5-amine is unique due to its specific benzimidazole core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

7104-58-7

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

1-(4-chlorophenyl)benzimidazol-5-amine

InChI

InChI=1S/C13H10ClN3/c14-9-1-4-11(5-2-9)17-8-16-12-7-10(15)3-6-13(12)17/h1-8H,15H2

InChI Key

WBWGFPNJNAFJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)N)Cl

Origin of Product

United States

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